Oxyamine-amido-benzoate-TFP ester
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Overview
Description
Oxyamine-amido-benzoate-TFP ester is a specialized chemical compound used primarily in biochemical and pharmaceutical research. This compound is known for its role in facilitating the conjugation of biomolecules, making it a valuable tool in the development of various therapeutic and diagnostic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxyamine-amido-benzoate-TFP ester typically involves the following steps:
Formation of Oxyamine-Amido Intermediate: The initial step involves the reaction of an oxyamine compound with an amido-benzoate derivative. This reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to prevent decomposition of the reactants.
Activation with TFP Ester: The intermediate is then reacted with tetrafluorophenyl (TFP) ester to form the final product. This step often requires the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated synthesis equipment to ensure consistency and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxyamine-amido-benzoate-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester group is highly reactive and can be substituted by nucleophiles such as amines or thiols, forming stable amide or thioester bonds.
Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages, which are stable and useful for bioconjugation applications.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and hydroxyl groups are common nucleophiles that react with the TFP ester.
Solvents: Organic solvents like dichloromethane, dimethylformamide, and acetonitrile are typically used.
Catalysts: Coupling agents such as DIC or N,N’-dicyclohexylcarbodiimide (DCC) are often employed to facilitate esterification.
Major Products
The major products formed from these reactions include amide-linked conjugates, thioester-linked conjugates, and oxime-linked conjugates, depending on the nucleophile used.
Scientific Research Applications
Oxyamine-amido-benzoate-TFP ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and in the modification of polymers.
Biology: The compound is employed in the labeling and modification of proteins, peptides, and nucleic acids.
Medicine: It plays a crucial role in the development of drug delivery systems and diagnostic agents.
Industry: The compound is used in the production of advanced materials and in surface modification processes.
Mechanism of Action
The mechanism by which Oxyamine-amido-benzoate-TFP ester exerts its effects involves the formation of stable covalent bonds with target molecules. The TFP ester group reacts with nucleophiles to form amide or thioester bonds, while the oxyamine group forms oxime linkages with carbonyl-containing compounds. These reactions are highly specific and efficient, making the compound a valuable tool for bioconjugation and molecular labeling.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used for similar bioconjugation purposes but may have different reactivity profiles.
4-Nitrophenyl (PNP) Esters: Often used in radiolabeling and have different kinetic properties compared to TFP esters.
Maleimide Derivatives: Used for thiol-specific conjugation but lack the versatility of oxyamine-amido-benzoate-TFP ester.
Uniqueness
This compound is unique due to its dual functionality, allowing it to react with both nucleophiles and carbonyl groups. This versatility makes it particularly useful in complex bioconjugation and labeling applications, where multiple types of linkages are required.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance their work in various scientific fields.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[[(2-aminooxyacetyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O4/c17-10-5-11(18)14(20)15(13(10)19)26-16(24)9-3-1-2-8(4-9)6-22-12(23)7-25-21/h1-5H,6-7,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQUJKPEFIUGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F)CNC(=O)CON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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